molecular formula C9H10N4S B1331347 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine CAS No. 3922-47-2

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine

Cat. No.: B1331347
CAS No.: 3922-47-2
M. Wt: 206.27 g/mol
InChI Key: NQJATJCXKYZVEL-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine is a heterocyclic compound that features a triazole ring substituted with a benzylsulfanyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 3-amino-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The general reaction scheme is as follows:

3-amino-1,2,4-triazole+benzyl bromideK2CO3/EtOHThis compound\text{3-amino-1,2,4-triazole} + \text{benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3/\text{EtOH}} \text{this compound} 3-amino-1,2,4-triazole+benzyl bromideK2​CO3​/EtOH​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

    Reduction: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Major Products

    Oxidation: Benzylsulfoxide or benzylsulfone derivatives.

    Substitution: Various substituted triazole derivatives.

    Reduction: Reduced triazole derivatives.

Scientific Research Applications

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antimicrobial, and anticancer agent.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which can have applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the triazole ring can interact with metal ions or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylsulfanyl)-1H-1,2,4-triazole
  • 3-(Phenylsulfanyl)-1H-1,2,4-triazol-5-ylamine
  • 3-(Methylsulfanyl)-1H-1,2,4-triazol-5-ylamine

Uniqueness

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine is unique due to the presence of both a benzylsulfanyl group and an amine group on the triazole ring. This combination of functional groups can enhance its biological activity and make it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

3-benzylsulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-8-11-9(13-12-8)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJATJCXKYZVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353217
Record name 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3922-47-2
Record name 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Amino-3-mercapto-1,2,4-triazole (40.36 g) in ethanol (450 ml) was treated at room temperature with solid sodium hydroxide (13.9 g), and benzyl chloride (44.3 g) was added dropwise. The solution was stirred overnight, filtered, and the residue was recrystallised from ethyl acetate and dried to give 64.97 g of desired product, mp 104° C.
Quantity
40.36 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Amino-5-mercapto-1,2,4-triazole (40.36 g) was treated at room temperature with sodium hydroxide (13.9 g) in ethanol (450 ml), and benzyl chloride (44.3 g) was added. The mixture was stirred overnight, and was then filtered. The ethanol was evaporated off, and the residue was recrystallised from ethyl acetate to give 64.97 g of the desired product, mp 104° C.
Quantity
40.36 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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